Methyl 2-(2,6-difluoro-3-nitrophenyl)acetate
Description
Properties
IUPAC Name |
methyl 2-(2,6-difluoro-3-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO4/c1-16-8(13)4-5-6(10)2-3-7(9(5)11)12(14)15/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPRWZKMLLWYBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1F)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474139 | |
| Record name | Methyl (2,6-difluoro-3-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361336-79-0 | |
| Record name | Methyl (2,6-difluoro-3-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of Fluorinated Aromatic Precursors
A common approach starts with a 2,6-difluorophenylacetate or related intermediate. Nitration is typically performed using concentrated nitric acid or fuming nitric acid in an inert solvent such as dichloromethane, dichloroethane, or chloroform. The reaction parameters are controlled to favor substitution at the 3-position relative to the fluorines.
- Reaction conditions:
- Temperature: Room temperature to mild heating,
- Molar ratio of nitrating agent to substrate: approximately 3 to 8 times excess,
- Solvent: dichloromethane or dichloroethane preferred for better control and selectivity.
This step yields this compound along with minor isomeric nitration products (8-20% of isomers) that require separation.
Purification
The crude product is purified by flash column chromatography using silica gel, with eluent systems such as pentane:ether mixtures (e.g., 3.5:1.5 ratio) to separate the desired compound from isomers and side products. Alternatively, recrystallization from suitable solvents can be employed for final purification.
Representative Preparation Procedure
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1. Nitration | 2,6-difluorophenylacetate, concentrated HNO₃, dichloromethane, 25-40°C, 3-8 equiv HNO₃ | Electrophilic aromatic substitution to introduce nitro group at 3-position | 70-85% yield; minor isomer formation (8-20%) |
| 2. Esterification | Methyl iodide, K₂CO₃, dry DMF, 60°C, 18 h | Methylation of acid intermediate to methyl ester | 80-90% yield |
| 3. Purification | Silica gel chromatography, pentane:ether (3.5:1.5) | Separation of desired product from isomers and impurities | Purity >98% |
Analysis of Preparation Methods
Advantages
- Selectivity: Use of fluorine substituents directs nitration regioselectively to the 3-position.
- Mild conditions: Reactions proceed at moderate temperatures, preserving sensitive functional groups.
- High purity: Chromatographic purification yields analytically pure product suitable for further applications.
Challenges
- Isomer formation: Minor nitration isomers require careful chromatographic separation.
- Handling nitrating agents: Use of concentrated/fuming nitric acid demands strict safety protocols.
- Solvent choice: Chlorinated solvents effective but raise environmental and safety concerns.
Summary of Research Findings
- Nitration of 2,6-difluorophenylacetate derivatives is the key step in preparing this compound, with control over reaction conditions minimizing side products.
- Esterification under basic conditions in polar aprotic solvents efficiently converts acids to methyl esters, facilitating purification.
- Flash chromatography remains the standard for purification, ensuring removal of positional isomers and by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,6-difluoro-3-nitrophenyl)acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: Methyl 2-(2,6-difluoro-3-aminophenyl)acetate.
Substitution: Various substituted phenylacetates depending on the nucleophile used.
Hydrolysis: 2-(2,6-difluoro-3-nitrophenyl)acetic acid.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of methyl 2-(2,6-difluoro-3-nitrophenyl)acetate exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of several compounds against both Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives showed minimum inhibitory concentrations (MIC) as low as 6.3 μM, indicating strong antibacterial effects against pathogens like Escherichia coli and Staphylococcus aureus .
Case Study :
A specific derivative was synthesized and tested, yielding promising results in inhibiting bacterial growth. The study highlighted the importance of the nitro group’s position on the aromatic ring, which influenced the compound's efficacy .
Photopharmacology
Light-Induced Drug Activation
this compound has potential applications in photopharmacology, where light is used to activate or deactivate drugs. This approach can enhance drug targeting and reduce side effects by controlling drug release through light exposure. The compound's structure allows for photodegradation under specific light conditions, making it suitable for developing photodegradable antimicrobial agents .
Degradation Studies
The environmental impact of pharmaceuticals has led to increased interest in compounds like this compound for their potential to degrade pollutants under light exposure. Studies have shown that compounds with nitro groups can undergo photodecomposition, which can be harnessed to develop strategies for reducing pharmaceutical residues in water systems .
Mechanism of Action
The mechanism of action of Methyl 2-(2,6-difluoro-3-nitrophenyl)acetate depends on its specific application. In general, the compound may interact with biological targets through its functional groups, such as the nitro and ester groups. These interactions can lead to various biological effects, including enzyme inhibition or activation, receptor binding, and modulation of cellular pathways.
Comparison with Similar Compounds
Key Observations:
Electronic Effects: The 2,6-difluoro-3-nitro substitution in the target compound creates a strong electron-withdrawing environment, enhancing electrophilicity at the aromatic ring compared to mono-fluoro analogs like Methyl 2-(4-fluoro-3-nitrophenyl)acetate .
Physicochemical Properties: Limited data exist for direct comparisons of melting points, solubility, or stability. However, the 2,6-difluoro-3-nitro substitution likely reduces solubility in polar solvents compared to non-fluorinated analogs.
Notes
- CAS Number Discrepancy: Conflicting CAS identifiers (3613-13-6 vs. Users should verify specifications with suppliers .
- Availability : indicates discontinuation of commercial supplies, highlighting challenges in procurement .
- Data Gaps : Comparative studies on reaction kinetics, bioactivity, or thermodynamic properties are scarce, necessitating further experimental validation.
Biological Activity
Methyl 2-(2,6-difluoro-3-nitrophenyl)acetate is a compound that has garnered attention in recent years due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of fluorine and nitro groups, which significantly influence its chemical reactivity and biological interactions. The fluorine atoms can enhance the compound's binding affinity to proteins, while the nitro group can participate in redox reactions, contributing to its biological effects.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The nitro group may facilitate electron transfer processes, while the fluorine atoms can stabilize certain conformations of the compound, enhancing its efficacy in biological systems .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In studies assessing its effectiveness against various bacterial strains, it demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. For instance, minimal inhibitory concentrations (MICs) were determined using standard methods such as agar diffusion techniques. The compound showed promising results against strains like Staphylococcus aureus and Klebsiella pneumoniae, with MIC values ranging from 4 to 16 µg/mL .
Anticancer Activity
The anticancer potential of this compound has been explored in various cell lines. In vitro studies revealed that the compound induced apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic markers. For example, treatment with this compound resulted in decreased levels of cyclin B1 and increased levels of pro-apoptotic proteins in breast cancer cell lines .
Study on Antimicrobial Efficacy
A notable study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated that the compound exhibited a broad spectrum of activity with significant inhibition zones compared to standard antibiotics. The study highlighted that derivatives with specific substituents on the aromatic ring showed enhanced activity against resistant strains .
| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |
|---|---|---|
| Staphylococcus aureus | 22 | 24 |
| Klebsiella pneumoniae | 25 | 27 |
| Pseudomonas aeruginosa | 23 | 24 |
Study on Anticancer Effects
In another study focusing on breast cancer cell lines (MDA-MB-231), this compound was shown to significantly reduce cell viability at concentrations of 10 μM and higher. The study reported a dose-dependent increase in apoptosis markers and a decrease in cell proliferation rates .
Q & A
Q. What are the key physicochemical properties of Methyl 2-(2,6-difluoro-3-nitrophenyl)acetate, and how do they influence experimental design?
- Methodological Answer : Critical properties include molecular weight (243.21 g/mol), density (~1.2 g/cm³), and polarity (LogP ~1.89 based on structural analogs) . These parameters guide solvent selection (e.g., methanol for solubility) and purification methods (e.g., column chromatography). Polar surface area (~42 Ų) suggests moderate permeability, relevant for biological assays. For precise measurements, validate experimentally via shake-flask LogP determination and differential scanning calorimetry (DSC) for melting point.
Q. What analytical techniques are recommended for structural confirmation and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions (e.g., fluorine at 2,6-positions, nitro group at C3) .
- HPLC : Employ reverse-phase HPLC with UV detection (λ = 254 nm) for purity analysis. Optimize mobile phases (e.g., acetonitrile/water gradients) to resolve nitro- and fluoro-related byproducts .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺ expected at m/z 244.20) .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact.
- Store at 2–8°C in airtight containers to prevent degradation .
- For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and reduce byproducts?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduce reaction time and enhance regioselectivity using Er(OTf)₃ as a catalyst under microwave irradiation (e.g., 100°C, 30 min) .
- Nitration Selectivity : Pre-functionalize the phenyl ring with fluorine to direct nitro-group placement at C3 via meta-directing effects. Monitor reaction progress with inline FTIR to detect intermediates .
Q. How can computational modeling (e.g., DFT or 3D-QSAR) predict reactivity or biological activity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites for derivatization. Compare with analogs (e.g., methyl 2-(5-bromopyridin-2-yl)acetate) to predict cross-coupling reactivity .
- 3D-QSAR : Build models using steric/electronic descriptors (e.g., ESP charges) to correlate substituent effects (e.g., fluorine vs. nitro groups) with biological activity .
Q. How to resolve discrepancies in reported spectral data or physicochemical properties?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR (e.g., ¹⁹F chemical shifts) with computational predictions (GIAO method). Use deuterated solvents (e.g., DMSO-d₆) to minimize solvent effects .
- Batch-Specific Analysis : Request certificates of analysis (CoA) from suppliers to verify purity and storage conditions, as batch impurities (e.g., residual acetic acid) can alter properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
